molecular formula C26H28FN3O6S2 B4121920 N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide

Cat. No.: B4121920
M. Wt: 561.6 g/mol
InChI Key: WNUNIQFJRHWSSY-UHFFFAOYSA-N
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Description

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide is a complex organic compound characterized by the presence of multiple functional groups, including sulfonyl, methoxy, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Sulfonylation: Introduction of the sulfonyl group using reagents like sulfonyl chlorides.

    Amidation: Formation of the amide bond through the reaction of amines with carboxylic acid derivatives.

    Substitution Reactions: Introduction of the fluorine and methoxy groups via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of sulfonyl and piperidinyl groups on biological systems.

    Material Science: It can be incorporated into polymers or other materials to enhance their properties.

Mechanism of Action

The mechanism of action of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and piperidinyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
  • N-[4-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide

Uniqueness

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide is unique due to the specific combination of functional groups it possesses. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.

Properties

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN3O6S2/c1-36-23-11-9-22(10-12-23)30(38(34,35)25-13-5-20(27)6-14-25)19-26(31)28-21-7-15-24(16-8-21)37(32,33)29-17-3-2-4-18-29/h5-16H,2-4,17-19H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUNIQFJRHWSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide
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N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide
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N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide
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N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide
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N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide
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N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide

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